1-(4-chlorophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H24ClN3O and its molecular weight is 357.88. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Properties
Compounds structurally related to 1-(4-chlorophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide have been explored for their antibacterial and antifungal activities. For instance, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007). Similarly, chlorinated N-phenylpyrazine-2-carboxamides were evaluated for their antimycobacterial and antifungal activities, revealing potential applications in combating microbial infections (Doležal et al., 2010).
Synthetic Applications
The synthetic versatility of pyrazine derivatives opens up pathways for creating novel compounds with potential therapeutic applications. A study on the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation demonstrated the efficiency and regioselectivity of synthesizing pyrazole derivatives, highlighting the potential for rapid development of new molecules for further research (Machado et al., 2011).
Antimicrobial and Antifungal Activities
Further investigations into pyrazine derivatives have shown their potential as antimicrobial and antifungal agents. For example, compounds like thieno[3,2-d]pyrimidines, synthesized from related chemical structures, exhibited significant antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).
Antiviral Properties
Moreover, some pyrazole derivatives have been explored for their antiviral properties, especially against avian influenza viruses. The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity, indicating the potential for developing new antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Target of Action
The primary target of 1-(4-chlorophenyl)-N-cyclohexyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health problem .
Mode of Action
The compound interacts with Mycobacterium tuberculosis H37Ra, leading to significant inhibition of the bacterium’s growth
Biochemical Pathways
The compound is part of a class of molecules known as pyrazinamides, which have been found to be crucial in the treatment of tuberculosis . Pyrazinamides and their derivatives, including 1-(4-chlorophenyl)-N-cyclohexyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide, affect the biochemical pathways of Mycobacterium tuberculosis, leading to the inhibition of the bacterium’s growth .
Pharmacokinetics
The compound has shown significant activity against mycobacterium tuberculosis h37ra, suggesting it has sufficient bioavailability to exert its effects .
Result of Action
The result of the action of 1-(4-chlorophenyl)-N-cyclohexyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is the significant inhibition of the growth of Mycobacterium tuberculosis H37Ra . This suggests that the compound has potent anti-tubercular activity.
properties
IUPAC Name |
1-(4-chlorophenyl)-N-cyclohexyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-16-10-8-15(9-11-16)19-18-7-4-12-23(18)13-14-24(19)20(25)22-17-5-2-1-3-6-17/h4,7-12,17,19H,1-3,5-6,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFGJXSQRYRPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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